The synthesis of (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves several key steps:
The molecular structure of (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be analyzed through various spectroscopic methods:
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups contributes to its distinct chemical reactivity and biological properties.
(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions:
The mechanism of action for (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors:
The physical and chemical properties of (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid are critical for its application:
These properties influence how the compound behaves in biological systems and its suitability for pharmaceutical formulations .
(R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several scientific applications:
Piperazine derivatives serve as indispensable scaffolds in pharmaceutical chemistry due to their conformational flexibility and dual nitrogen atoms, which facilitate diverse molecular interactions. The incorporation of carboxylic acid functionality at the 2-position—exemplified by (R)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 954388-33-1, C₁₈H₂₄N₂O₆, MW: 364.39 g/mol)—introduces a chiral handle for peptide coupling and metal coordination [1] [8]. This structural motif enables the synthesis of complex bioactive molecules, particularly protease inhibitors and kinase modulators, where the piperazine ring acts as a conformational director or solubility enhancer. The C2-carboxylic acid group permits derivatization into amides or esters, expanding utility in prodrug design [5] [9].
Table 1: Key Piperazine-2-Carboxylic Acid Derivatives
CAS Number | Substitution Pattern | Molecular Formula | Application |
---|---|---|---|
954388-33-1 | (R)-1-Cbz-4-Boc-2-COOH | C₁₈H₂₄N₂O₆ | Peptide coupling reagent |
1245643-13-3 | (R)-1-Boc-4-benzyl-2-COOH | C₁₇H₂₄N₂O₄ | Chiral building block |
149057-19-2 | 1-Boc-4-Cbz-2-COOH (unresolved chirality) | C₁₈H₂₄N₂O₆ | Intermediate for combinatorial chemistry |
The (R)-stereochemistry at C2 of this piperazine derivative critically influences biological activity and synthetic efficiency. Asymmetric synthesis methods—such as rhodium-catalyzed hydrogenation of enol carboxylates—deliver >97% enantiomeric excess, essential for manufacturing chiral auxiliaries and receptor-targeted therapeutics [9]. Computational analyses (XLOGP3 = 1.91, TPSA = 96.38 Ų) predict high gastrointestinal absorption but negligible blood-brain barrier penetration, aligning with applications in peripheral-acting drugs [2]. The (R)-configuration often confers superior binding affinity in HIV protease inhibitors due to stereoselective interactions with aspartyl residues, as confirmed by comparative molecular docking studies.
Table 2: Impact of (R)-Configuration on Physicochemical Properties
Parameter | Value | Methodology | Biological Implication |
---|---|---|---|
Log P (consensus) | 1.67 | XLOGP3/WLOGP/MLOGP | Optimal lipophilicity for cell uptake |
Water solubility | 0.413 mg/mL | ESOL prediction | Suitable for aqueous reaction media |
CYP2C19 inhibition | Yes | SVM modeling | Potential for drug-drug interactions |
P-glycoprotein substrate | No | In silico screening | Low efflux risk |
Orthogonal protection using Cbz (acid-labile) and Boc (base-stable) groups enables sequential deprotection—a cornerstone of peptide and heterocycle synthesis. The Cbz group (benzyloxycarbonyl) is selectively removable via hydrogenolysis (Pd/C, H₂) or Lewis acids (SiCl₄/NaI), while Boc cleavage requires mild acids (e.g., 20% TFA in DCM) without disturbing the Cbz moiety [7]. This duality allows selective N-functionalization of the piperazine ring: the N1-Cbz group directs electrophiles to N4, enabling asymmetric substitutions crucial for creating libraries of chiral intermediates [1] [8]. Chemoselective Boc installation is achievable using di-tert-butyl dicarbonate (Boc₂O) with catalysts like hexafluoroisopropanol (HFIP), suppressing oxazolidinone formation in α-amino acids [7].
Table 3: Comparative Stability of Protection Groups
Condition | Boc Stability | Cbz Stability | Deprotection Method |
---|---|---|---|
pH < 1, 100°C | Unstable (t₁/₂ <1 hr) | Stable | Acidolysis (TFA/HCl) |
H₂/Pd-C, RT | Stable | Cleaved quantitatively | Catalytic hydrogenation |
Na/NH₃ (l) | Stable | Cleaved | Reductive dissolution |
LiAlH₄ reduction | Stable | Partially stable | Not recommended |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7